N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic small molecule characterized by a 1,2,4-oxadiazole core substituted with a phenyl group at position 2. The oxadiazole ring is linked via a methylene group to a cyclopentanecarboxamide moiety bearing a thiophen-2-yl substituent. The compound’s design combines electron-rich aromatic systems (phenyl, thiophene) with a rigid carbocyclic ring, which may enhance metabolic stability and target affinity .
Properties
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-18(19(10-4-5-11-19)15-9-6-12-25-15)20-13-16-21-17(22-24-16)14-7-2-1-3-8-14/h1-3,6-9,12H,4-5,10-11,13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUVNAXLZXVKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide and analogous compounds derived from the evidence:
Critical Analysis of Structural and Functional Differences
Oxadiazole Substitution :
- The phenyl group at position 3 of the oxadiazole in the target compound contrasts with methyl (Navacaprant) or chlorophenyl (SN00797439). Phenyl substitution enhances aromatic interactions in binding pockets but may increase hydrophobicity .
- Methyl-oxadiazole (Navacaprant) improves solubility and reduces metabolic oxidation risks compared to phenyl .
Thiophen-2-yl vs. thiazole/quinoline: Thiophene’s electron-rich sulfur may facilitate stronger van der Waals interactions compared to nitrogen-containing heterocycles .
Biological Activity :
- While SN00797439 exhibits anti-parasitic activity, Navacaprant’s kappa-opioid antagonism highlights the role of oxadiazole in diverse target engagement. The target compound’s thiophene moiety may favor CNS targets due to improved blood-brain barrier penetration .
Synthetic Accessibility :
- Microwave-assisted synthesis (ST-1426) offers efficiency over traditional column chromatography (), suggesting opportunities for optimizing the target compound’s production .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
